molecular formula C17H17ClN3+ B13360514 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13360514
M. Wt: 298.8 g/mol
InChI Key: UCEBZPMEIHNMQQ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a chemical compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with 4-chlorobenzyl and 4-methylbenzyl groups. Triazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The final product is obtained by quaternization of the triazole nitrogen with an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazole
  • 4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-amine

Uniqueness

4-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-2-4-16(5-3-14)11-21-13-20(12-19-21)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

UCEBZPMEIHNMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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